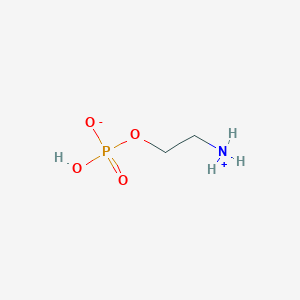

2-Aminoethyl dihydrogen phosphate

Descripción general

Descripción

Phosphoethanolamine Description

Phosphoethanolamine is a compound that plays a significant role in various biological processes and has been the subject of multiple research studies. It is involved in the synthesis of sphingomyelin analogues, such as ceramide-phosphoethanolamine in rat liver and brain , and is a precursor in the biosynthesis of pyrophosphoethanolamine residues in the lipopolysaccharide of Escherichia coli . Additionally, synthetic phosphoethanolamine has been shown to have anti-leukemia effects in vitro and in vivo, suggesting potential therapeutic applications .

Synthesis Analysis

The synthesis of phosphoethanolamine-based compounds involves various biological pathways. For instance, in rat liver and brain, phosphatidylethanolamine serves as a direct precursor for ceramide-phosphoethanolamine, with the synthesis occurring in microsomes and plasma membranes . In the case of E. coli, phosphatidylethanolamine is implicated in the transfer of the phosphoethanolamine head-group to a lipopolysaccharide acceptor during the biosynthesis of pyrophosphoethanolamine residues . Furthermore, the semi-synthesis of acetyl glycerylether phosphoethanolamine and its choline analogue has been developed, providing a route to synthesize platelet-activating factor analogues .

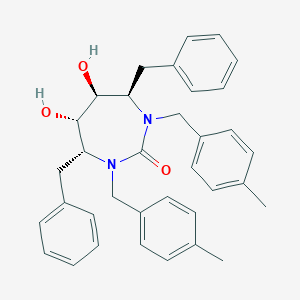

Molecular Structure Analysis

The molecular structure of phosphoethanolamine and its derivatives is crucial for their biological function. The crystal structure of phosphoethanolamine methyltransferase from Plasmodium falciparum, which catalyzes the methylation of phosphoethanolamine to produce phosphocholine, has been elucidated in complex with the inhibitor amodiaquine . This structural information is vital for understanding the enzyme's function and for the development of new inhibitors.

Chemical Reactions Analysis

Phosphoethanolamine participates in several chemical reactions within biological systems. It is methylated to form phosphocholine, which is then used for phosphatidylcholine synthesis in plants . In mammalian systems, it is involved in the synthesis of ceramide-phosphoethanolamine through the action of phosphatidylethanolamine:ceramide-ethanolamine-phosphotransferase .

Physical and Chemical Properties Analysis

The physical and chemical properties of phosphoethanolamine influence its biological interactions and functions. Although structurally similar to the inhibitory neurotransmitter GABA, phosphoethanolamine shows little activity at GABA binding sites, which may be an important physiological mechanism in the control of inhibitory neurotransmission . Additionally, phosphoethanolamine has been identified as a growth factor for a rat mammary carcinoma cell line, indicating its role in cellular proliferation .

Aplicaciones Científicas De Investigación

Investigación Oncológica

Fosfoetanolamina: se ha estudiado por su papel en el metabolismo de las células cancerosas. Se ha encontrado que se acumula en las células cancerosas bajo condiciones de inanición de glutamina, lo que puede proteger a las células al reducir la expresión de PCYT2, un gen involucrado en la biosíntesis de fosfolípidos. Esta acumulación puede contribuir a las propiedades pro-tumorogénicas del metabolito, ofreciendo potencialmente un objetivo para la intervención terapéutica .

Estudios de Enfermedades Neurodegenerativas

Se han observado reducciones en los niveles de fosforiletanolomina en enfermedades neurodegenerativas como el Alzheimer y el Huntington. Esto sugiere un posible papel del compuesto en el metabolismo y la función de las células neuronales, y podría servir como un biomarcador o objetivo terapéutico en estas condiciones .

Biología de Membranas

Como bloque de construcción de los fosfolípidos, la fosfoetanolamina es crucial para el estudio de la biología de las membranas. Se utiliza en la construcción de glicerofosfolípidos y esfingomielinas, que son componentes esenciales de las membranas celulares. Comprender su función puede proporcionar información sobre la fluidez de la membrana, la señalización y la integridad .

Investigación de la Resistencia Antimicrobiana

Fosfoetanolamina: las transferasas son enzimas que las bacterias utilizan para modificar su membrana externa, particularmente para defenderse de las polimixinas. El estudio de estas enzimas puede ayudar en el desarrollo de nuevos fármacos para combatir las cepas bacterianas resistentes a los antibióticos .

Cultivo Celular y Biotecnología

En biotecnología, la O-Fosforiletanolomina se utiliza como suplemento en los medios de cultivo celular. Apoya el crecimiento y mantenimiento de ciertas líneas celulares, como las células epiteliales hepáticas humanas transformadas, que se utilizan en diversas aplicaciones de investigación .

Ensayos Bioquímicos

2-Aminoethyl dihydrogen phosphate: se utiliza en ensayos bioquímicos para investigar actividades enzimáticas, como la actividad de la fosfatasa. Se puede utilizar para incubar fosfomonoésteres con fracciones de cromatografía de intercambio aniónico para detectar funciones enzimáticas específicas .

Análisis de la Vía Metabólica

El compuesto juega un papel en el metabolismo de los fosfolípidos, y sus niveles pueden ser estimulados por estímulos despolarizantes. Esto lo convierte en una herramienta valiosa para estudiar las vías metabólicas en condiciones tanto normales como patológicas .

Desarrollo de Fármacos

Hay investigaciones en curso sobre el potencial terapéutico de la fosfoetanolamina. Aunque ha sido falsamente promocionado como un tratamiento contra el cáncer en algunos casos, se están realizando investigaciones legítimas para explorar su eficacia y seguridad en varios contextos terapéuticos .

Mecanismo De Acción

Target of Action

It has been suggested that this compound may interact with various cellular components due to its structural similarity to phospholipids .

Mode of Action

It is a phospholipid analog, which suggests that it may interact with cellular membranes and potentially influence membrane-associated processes

Biochemical Pathways

This is likely due to its potential interactions with cellular membranes and its structural similarity to phospholipids .

Pharmacokinetics

Given its structural similarity to phospholipids, it may be expected to have similar adme properties .

Result of Action

2-Aminoethyl dihydrogen phosphate has been shown to have antiproliferative and pro-apoptotic effects in certain contexts . For example, it has been reported to decrease the proliferative index of MCF-7 tumor cells . Additionally, it has been suggested to induce changes in the mitochondrial membrane and alter the distribution of cells in different phases of the cell cycle .

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, its solubility in water suggests that it may be more active in aqueous environments . Additionally, its stability and efficacy may be affected by factors such as temperature and pH .

Safety and Hazards

Direcciones Futuras

The family of lipid A phosphoethanolamine transferases in gram-negative bacteria confers bacterial resistance to innate immune defensins and colistin antibiotics . The development of inhibitors to block lipid A phosphoethanolamine transferase could improve innate immune clearance and extend the usefulness of colistin antibiotics .

Propiedades

IUPAC Name |

2-aminoethyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8NO4P/c3-1-2-7-8(4,5)6/h1-3H2,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUHOOTKUPISOBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COP(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061453 | |

| Record name | 2-Aminoethyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | O-Phosphoethanolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000224 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

72 mg/mL | |

| Record name | O-Phosphoethanolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000224 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

1071-23-4 | |

| Record name | Phosphoethanolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1071-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphorylethanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001071234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorylcolamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01738 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | O-Phosphoethanolamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254167 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-amino-, 1-(dihydrogen phosphate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Aminoethyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminoethyl dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.717 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHOSPHORYLCOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78A2BX7AEU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | O-Phosphoethanolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000224 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

241-243 °C, 241 - 243 °C | |

| Record name | Phosphorylcolamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01738 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | O-Phosphoethanolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000224 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

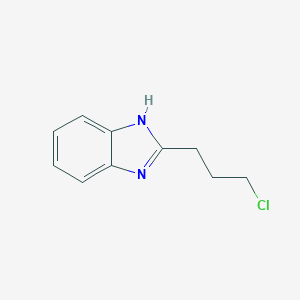

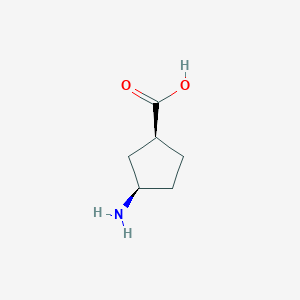

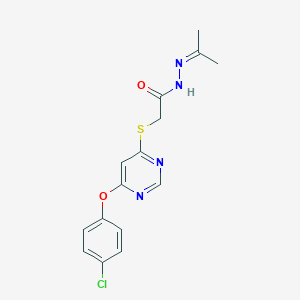

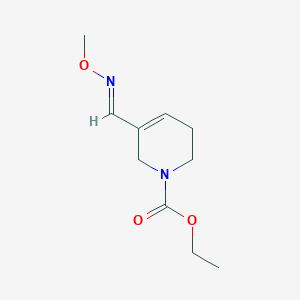

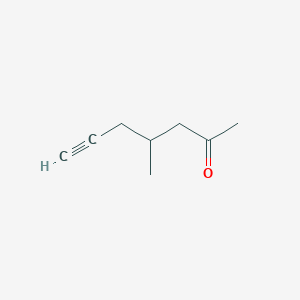

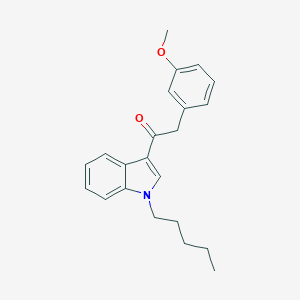

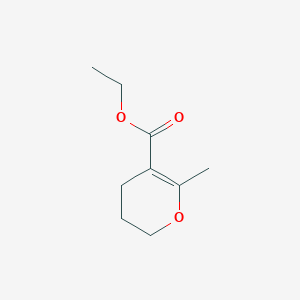

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.